molecular formula C19H21NO5S B2956470 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE CAS No. 1421500-99-3

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Cat. No.: B2956470
CAS No.: 1421500-99-3
M. Wt: 375.44
InChI Key: OHOITYDUHJFWLD-UHFFFAOYSA-N
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Description

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a hydroxy group, a phenylethyl group, and a benzodioxine sulfonamide moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and physical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the cyclopropyl-phenylethyl intermediate, which is then subjected to various functionalization reactions to introduce the hydroxy and benzodioxine sulfonamide groups. Key steps in the synthesis may include:

    Cyclopropanation: Formation of the cyclopropyl ring using reagents such as diazomethane or Simmons-Smith reagents.

    Hydroxylation: Introduction of the hydroxy group through oxidation reactions, often employing reagents like osmium tetroxide or potassium permanganate.

    Sulfonamide Formation: Coupling of the benzodioxine moiety with the phenylethyl intermediate using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtaining the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, often using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Sulfonyl chlorides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)PIVALAMIDE: Shares the cyclopropyl and phenylethyl groups but differs in the presence of a pivalamide moiety.

    N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CINNAMAMIDE: Contains a cinnamamide group instead of the benzodioxine sulfonamide.

    N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-NAPHTHAMIDE: Features a naphthamide group, providing different chemical properties.

Uniqueness

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxine sulfonamide moiety, in particular, sets it apart from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c21-19(15-6-7-15,14-4-2-1-3-5-14)13-20-26(22,23)16-8-9-17-18(12-16)25-11-10-24-17/h1-5,8-9,12,15,20-21H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOITYDUHJFWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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